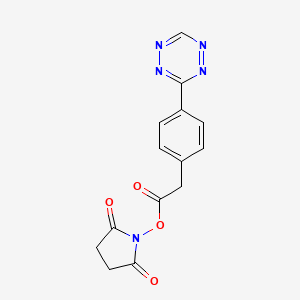

Tetrazine-NHS Ester

Vue d'ensemble

Description

Tetrazine-NHS Ester is a compound known for its exceptionally fast cycloaddition kinetics with trans-cyclooctene (TCO) as the dienophile. This reaction is one of the fastest bioorthogonal reactions reported, making this compound a valuable tool in various scientific applications . The compound is characterized by its molecular formula C14H11N5O4 and a molecular weight of 313.27 .

Mécanisme D'action

Target of Action

The primary target of Tetrazine-NHS Ester is trans-cyclooctene (TCO) . TCO is a strained alkene that reacts with tetrazines in a bioorthogonal reaction . The NHS ester of this compound also reacts with primary amines , such as the side chain of lysine residues or aminosilane-coated surfaces .

Mode of Action

This compound demonstrates exceptionally fast cycloaddition kinetics with TCO as the dienophile . This reaction is known as a bioorthogonal reaction , which is a chemical reaction that can occur inside a living organism without interfering with native biochemical processes . The NHS ester reacts with primary amines at neutral or slightly basic pH to form covalent bonds .

Pharmacokinetics

One study mentions the importance of optimizing the pharmacokinetics of radiopharmaceuticals with short-lived radionuclides, such as astatine-211 . In this context, pretargeting, which involves priming the tumor with a modified monoclonal antibody capable of binding both the tumor antigen and the radiolabeled carrier, is mentioned as a valuable tool .

Result of Action

The result of the action of this compound is the formation of a stable dihydropyridazine linkage through a rapid IEDDA (Inverse Electron Demand Diels-Alder) reaction with TCO-tagged molecules . This allows for site-specific modification, enhancing the precision and efficacy of drug candidates .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. The NHS ester reacts with primary amines at neutral or slightly basic pH . The compound is stored at −20°C , suggesting that it may be sensitive to temperature. Additionally, the chemical stability of tetrazines is substantially lower compared to methyltetrazines, thus requiring more careful selection of reagents and conditions for chemical transformation .

Analyse Biochimique

Biochemical Properties

Tetrazine-NHS Ester plays a crucial role in biochemical reactions, primarily through its ability to undergo rapid and selective cycloaddition with TCO. This reaction is known as the inverse electron demand Diels-Alder (iEDDA) reaction, which is one of the fastest bioorthogonal reactions reported. The compound interacts with amine-containing molecules, forming stable covalent bonds. This interaction is essential for labeling proteins, peptides, and other biomolecules in various biochemical assays .

Cellular Effects

This compound influences various cellular processes by facilitating the labeling and tracking of biomolecules within cells. It has been used in studies involving the purification of extracellular vesicles and the efficient genome editing of human cells using CRISPR-Cas technology. The compound’s ability to form stable conjugates with biomolecules allows researchers to monitor cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the iEDDA reaction with TCO. This reaction involves the formation of a covalent bond between the tetrazine moiety and the TCO group, resulting in a stable conjugate. This mechanism is highly specific and efficient, making it ideal for applications in bioorthogonal chemistry. The compound’s interaction with amine-containing molecules further enhances its utility in labeling and tracking biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its chemical stability and degradation. The compound is known to have lower chemical stability compared to methyltetrazines, requiring careful selection of reagents and conditions for chemical transformations. Despite this, this compound remains within an acceptable range for many applications. Long-term studies have shown that the compound can maintain its labeling efficiency and stability under appropriate storage conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can be used effectively at various concentrations, with higher doses potentially leading to toxic or adverse effects. It is essential to optimize the dosage to achieve the desired labeling or therapeutic outcomes while minimizing any potential toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s ability to undergo rapid cycloaddition with TCO allows it to participate in various metabolic processes, influencing metabolic flux and metabolite levels. These interactions are crucial for its applications in biochemical assays and drug delivery systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable conjugates with biomolecules ensures its efficient localization and accumulation in specific cellular compartments. This property is particularly valuable for imaging and tracking studies .

Subcellular Localization

This compound exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications. The compound can be directed to various cellular compartments, including the cytoplasm and organelles, depending on the nature of the conjugated biomolecule. This localization is essential for its activity and function in labeling and imaging applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tetrazine-NHS Ester is synthesized through a series of chemical reactions involving the activation of tetrazine with N-hydroxysuccinimide (NHS). The process typically involves the following steps:

Formation of Tetrazine: Tetrazine is synthesized through the cycloaddition of hydrazine with nitriles or other suitable precursors.

Activation with NHS: The tetrazine compound is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Tetrazine-NHS Ester primarily undergoes cycloaddition reactions, particularly the inverse-electron demand Diels-Alder (IEDDA) reaction with trans-cyclooctene (TCO). This reaction is highly specific and rapid, making it ideal for bioorthogonal applications .

Common Reagents and Conditions:

Reagents: Trans-cyclooctene (TCO), N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC).

Conditions: The reactions are typically carried out under mild conditions, often at room temperature, to preserve the integrity of the reactants and products

Major Products: The major product of the cycloaddition reaction between this compound and trans-cyclooctene is a stable adduct that can be further utilized in various applications, including bioconjugation and imaging .

Applications De Recherche Scientifique

Bioconjugation

Tetrazine-NHS ester is primarily used for bioconjugation, allowing researchers to link biomolecules such as proteins and antibodies with labels or drugs. This enhances the functionality of these biomolecules in targeted therapies.

- Mechanism : The compound utilizes the inverse-electron demand Diels-Alder cycloaddition reaction with dienophiles like trans-cyclooctene (TCO). This reaction exhibits exceptionally fast kinetics (up to ), making it one of the fastest bioorthogonal reactions reported .

- Case Study : In a study involving antibody modification, this compound was used to create a conjugate that demonstrated high stability and reactivity with TCO-modified fluorophores. The conjugate was effective in pretargeted live cell imaging, showcasing its potential in cancer diagnostics .

Fluorescent Imaging

The compound is extensively utilized in creating fluorescent probes for real-time imaging of biological processes.

- Application : Researchers have developed tetrazine-based probes that allow for the labeling of live cell surface antigens. These probes enable the visualization of cellular dynamics and interactions in real-time .

- Data Table: Imaging Efficacy

| Probe Type | Reaction Yield (%) | Reaction Rate (Ms) | Stability (hrs) |

|---|---|---|---|

| Tetrazine-Norbornene | >93 | 1.9 | 15 |

| Tetrazine-TCO | 57.4 | >800 | 20 |

Drug Development

In pharmaceutical research, this compound facilitates the attachment of therapeutic agents to specific targets, improving drug efficacy and minimizing side effects.

- Example : The compound has been used to develop radiopharmaceuticals for targeted alpha therapy in cancer treatment. Studies have shown that high specific activity can be achieved without compromising stability .

Diagnostics

This compound plays a crucial role in developing diagnostic tools such as assays and biosensors.

- Implementation : The compound has been employed to enhance the sensitivity of enzyme-linked immunosorbent assays (ELISA) by increasing antibody density on surfaces through covalent immobilization techniques .

- Data Table: ELISA Sensitivity Comparison

| Surface Type | Sensitivity Increase (fold) | Functional Density (Tz/molecule) |

|---|---|---|

| Standard Control | 1 | N/A |

| Tetrazine-Coated | 11 | 25 |

Material Science

In material science, this compound is utilized for creating advanced materials with specific properties.

Comparaison Avec Des Composés Similaires

Tetrazine-NHS Ester is unique due to its exceptionally fast cycloaddition kinetics and bioorthogonal nature. Similar compounds include:

Methylthis compound: Offers greater chemical stability but slower reaction kinetics compared to this compound.

Dibenzocyclooctyne-NHS Ester: Another bioorthogonal reagent with different reactivity and stability profiles.

Uniqueness: this compound stands out for its rapid reaction kinetics, making it highly suitable for applications requiring fast and specific labeling .

Activité Biologique

Tetrazine-NHS Ester is a compound that has garnered significant attention in the field of bioorthogonal chemistry due to its rapid reaction kinetics and stability in biological environments. This article delves into the biological activity of this compound, highlighting its applications, stability, and kinetic properties based on diverse research findings.

Overview of this compound

This compound is a heterobifunctional reagent that facilitates the modification of biomolecules through bioorthogonal reactions. It primarily reacts with trans-cyclooctene (TCO) via the inverse-electron demand Diels-Alder (IEDDA) cycloaddition, which is characterized by exceptionally fast kinetics, reported to be as high as . This reaction is notable for its selectivity and efficiency, making it a valuable tool in bioconjugation strategies.

Kinetic Properties

The kinetics of the this compound reaction with TCO are unmatched in the realm of bioorthogonal reactions. The second-order rate constants (k2) for these reactions can exceed , with some studies reporting values as high as under physiological conditions . This rapid reaction rate allows for effective labeling and modification of proteins and peptides without the need for catalysts or auxiliary reagents.

Table 1: Kinetic Parameters of this compound

| Reaction Medium | k2 (M^-1 s^-1) | Half-life (h) |

|---|---|---|

| Methanol | 136 | 82 |

| Physiological Buffer | 3083 | Not specified |

| Serum | ~3 | ~15 |

Stability in Biological Systems

The stability of this compound in biological systems is critical for its application in live cell labeling and therapeutic conjugation. Studies have demonstrated that this compound retains approximately 85% activity after 15 hours in serum at 20°C . The compound exhibits a half-life of about 82 hours at 37°C in serum, indicating a favorable profile compared to other bioorthogonal reagents like TCO derivatives, which typically show much shorter half-lives .

Case Study: Antibody Conjugation

A significant application of this compound is in the development of antibody-tetrazine conjugates. In one study, researchers modified trastuzumab (Herceptin), an antibody targeting HER2/neu receptors, with this compound. The conjugation was performed under conditions that preserved the antibody's binding affinity while allowing for efficient labeling with fluorescent probes. The resulting conjugate demonstrated high specificity and stability, making it suitable for imaging applications .

Applications in Live Cell Labeling

This compound has been successfully employed in live cell labeling experiments. In one notable study, researchers utilized a tetrazine-modified probe to label antibodies pre-bound to surface antigens on live cells. This approach allowed for multistep modifications that enhanced signal-to-background ratios in both in vitro and in vivo diagnostics . The ability to perform such modifications rapidly and selectively underscores the utility of this compound in biomedical research.

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[4-(1,2,4,5-tetrazin-3-yl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O4/c20-11-5-6-12(21)19(11)23-13(22)7-9-1-3-10(4-2-9)14-17-15-8-16-18-14/h1-4,8H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORWDYVDDJMYIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)C3=NN=CN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.